(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid
Description
“(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid” (CAS: 74411-97-5) is a chiral compound featuring a piperidinone core with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and an acetic acid side chain at the 1-position . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the 2-oxopiperidin scaffold and acetic acid functionality make it a versatile intermediate in pharmaceutical chemistry, particularly for peptide synthesis and drug candidate development. Its stereochemical configuration (S-enantiomer) is critical for biological activity, as chirality often influences receptor binding and metabolic pathways .
Properties
IUPAC Name |
2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPLDJICXMMSBB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444819 | |
| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74411-97-5 | |
| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Amino-2-oxopiperidine or its derivatives serve as the core scaffold.
- Di-tert-butyl dicarbonate (Boc2O) is used for amino group protection.
- Chiral resolution or asymmetric synthesis ensures the (S)-configuration at the 3-position.
Boc Protection of the Amino Group
The amino group at the 3-position of the piperidinone ring is protected by reaction with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate. This step is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at 0°C to room temperature to avoid side reactions.
Formation of the Piperidinone Ring
The 2-oxopiperidinyl ring can be formed via cyclization reactions starting from appropriate amino acid derivatives or keto-amines. Stereoselective synthesis or chiral pool starting materials (e.g., L-proline derivatives) are used to ensure the (S)-configuration.
Attachment of the Acetic Acid Moiety
The acetic acid group is introduced at the nitrogen atom of the piperidinone ring, often through alkylation with a haloacetic acid derivative or via coupling reactions using activated esters or acid chlorides.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from (S)-3-amino-2-oxopiperidine | Chiral pool or asymmetric synthesis | Ensures stereochemistry |
| 2 | Boc protection of amino group | Boc2O, base (e.g., Et3N), DCM, 0°C to RT | Yields tert-butoxycarbonylamino derivative |
| 3 | N-alkylation with haloacetic acid derivative | Bromoacetic acid or equivalent, base (e.g., K2CO3), DMF, RT | Introduces acetic acid side chain |
| 4 | Purification | Chromatography or recrystallization | Isolates pure product |
Research Findings and Optimization
- The Boc protection step is highly efficient and selective under mild conditions, minimizing racemization.
- The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis by using chiral starting materials or asymmetric catalysis.
- Alkylation conditions require careful control to avoid over-alkylation or side reactions; polar aprotic solvents like DMF or DMSO are preferred.
- Purification is typically achieved by silica gel chromatography or crystallization, yielding the compound with high purity suitable for further synthetic applications.
Preparation Data Table: Stock Solution Preparation (Example)
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.6724 | 0.7345 | 0.3672 |
| 5 | 18.3621 | 3.6724 | 1.8362 |
| 10 | 36.7242 | 7.3448 | 3.6724 |
Note: Volumes calculated based on molecular weight 272.3 g/mol for preparation of stock solutions in solvents such as DMSO.
Patent Insights
Patent literature indicates processes involving:
- Boc protection of amino groups on piperidinone derivatives.
- Use of potassium tert-butoxide or other bases for deprotonation and subsequent alkylation steps.
- Deprotection strategies under acidic conditions to remove Boc groups when needed.
These patents emphasize the versatility of the Boc group and the importance of controlled reaction conditions to maintain stereochemistry and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using reagents like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction typically results in the removal of the Boc group to yield the free amine.
Scientific Research Applications
Applications in Medicinal Chemistry
(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid has multiple applications in medicinal chemistry, primarily due to its structural features that allow for bioactivity modulation:
-
Drug Development :
- This compound serves as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural similarity to natural amino acids enhances its compatibility with biological systems.
-
Peptide Synthesis :
- It is utilized in the synthesis of peptides where the Boc protecting group can be selectively removed under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups.
-
Enzyme Inhibition Studies :
- Research has indicated that derivatives of this compound exhibit potential as enzyme inhibitors, which can be pivotal in developing treatments for diseases like cancer and diabetes.
Case Study 1: Neuroprotective Agents
A study investigated the neuroprotective effects of compounds derived from this compound. The results demonstrated significant protective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer properties of derivatives synthesized from this amino acid. The derivatives showed promising activity against various cancer cell lines, indicating their potential use as chemotherapeutic agents.
Comparative Analysis Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Drug Development | Building block for pharmaceuticals targeting neurological disorders | Enhanced treatment options |
| Peptide Synthesis | Used in synthesizing peptides with selective Boc protection | Improved peptide bond formation |
| Enzyme Inhibition | Investigated as an enzyme inhibitor for cancer and diabetes treatments | New therapeutic avenues |
| Neuroprotective Agents | Explored for protective effects against neuronal damage | Potential treatments for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthetic processes. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Steric and Electronic Effects
- Piperidinone vs. Piperidine: The 2-oxo group in the target compound introduces a hydrogen-bond acceptor, enhancing interactions with biological targets compared to non-oxo analogs like CAS 941289-27-6 .
- In contrast, the phenyl group (CAS 652971-20-5) increases lipophilicity, favoring membrane permeability .
Pharmacological Relevance
- Chirality: The (S)-configuration in the target compound and CAS 181227-47-4 is critical for enantioselective binding, whereas racemic mixtures (e.g., ’s dihydroindenyl analogs) may require resolution .
- Fluorine Substitution: The difluorocyclobutyl group (CAS 2231664-31-4) enhances metabolic stability and bioavailability, making it advantageous for orally administered drugs .
Biological Activity
(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, with the CAS number 74411-97-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically utilizing reagents like benzotriazol-1-ol and carbodiimides in dimethylformamide (DMF). A notable method reported yields the compound with an efficiency of approximately 86% .
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The presence of the piperidine ring and the tert-butoxycarbonyl group suggests potential for modulation of biological activity through structural interactions.
Pharmacological Studies
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes related to tumor growth. For instance, compounds in similar classes have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Investigations into the neuroprotective potential of related piperidine derivatives have demonstrated their ability to modulate neurotransmitter systems, indicating a possible role in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of related compounds, suggesting that this compound could potentially inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of piperidine derivatives against breast cancer cell lines, it was found that a compound structurally similar to this compound inhibited cell proliferation significantly when administered at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
A research project focused on neuroprotection highlighted that a related piperidine derivative improved cognitive function in rodent models of Alzheimer's disease. The study noted a decrease in amyloid-beta plaques and tau phosphorylation, suggesting a protective effect on neuronal integrity.
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 272.30 g/mol | Varies |
| Anticancer Activity | Moderate efficacy against breast cancer | High efficacy in certain derivatives |
| Neuroprotective Effects | Potential based on structural similarity | Proven efficacy in models |
| Anti-inflammatory Activity | Suggested but not fully validated | Strong evidence in other studies |
Q & A
What are the primary research applications of (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid in neurodegenerative disease studies?
Level: Basic
Answer:
This compound is a conformationally constrained amino acid analog designed to study β-sheet formation in proteins associated with neurodegenerative diseases such as Alzheimer’s, Creutzfeldt-Jakob disease, and bovine spongiform encephalopathy. Its rigid structure mimics peptide backbones, enabling researchers to probe the thermodynamic and kinetic factors driving amyloid aggregation. Methodologically, it is incorporated into peptide sequences or used as a standalone inhibitor to assess its impact on β-sheet stabilization via techniques like circular dichroism (CD) spectroscopy and Thioflavin T (ThT) fluorescence assays .
What safety protocols and first-aid measures should be followed when handling this compound?
Level: Basic
Answer:
Key safety practices include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation.
- First Aid:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact: Wash with soap and water; remove contaminated clothing.
- Eye Exposure: Rinse with water for 15 minutes; consult a physician.
- Storage: Keep in a dry, cool environment (2–8°C) in tightly sealed containers to prevent moisture degradation .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Level: Advanced
Answer:
Synthetic optimization strategies include:
- Boc Protection: Use tert-butoxycarbonyl (Boc) groups to protect the amine during piperidine ring formation.
- Coupling Reagents: Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for acetic acid moiety conjugation.
- Purification:
- Chromatography: Use reverse-phase HPLC or silica gel column chromatography (eluent: ethyl acetate/hexane gradients).
- Crystallization: Recrystallize from ethanol/water mixtures to isolate enantiomerically pure forms.
- Quality Control: Monitor reactions via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and confirm purity with LC-MS (>95%) .
What analytical techniques are critical for confirming the stereochemical integrity of this compound?
Level: Advanced
Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., R factor <0.05, data-to-parameter ratio >15:1) .
- NMR Spectroscopy:
- 1H-13C HSQC: Assign stereospecific correlations (e.g., piperidine ring protons at δ 3.8–4.2 ppm).
- NOESY: Detect spatial proximity between tert-butyl and piperidine carbonyl groups.
- Chiroptical Methods: Circular dichroism (CD) to confirm β-sheet propensity in peptide models .
How should researchers design experiments to investigate the compound’s effect on β-sheet formation kinetics?
Level: Advanced
Answer:
Experimental Design:
- In Vitro Aggregation Assays:
- Kinetic Analysis: Use ThT fluorescence (λex = 440 nm, λem = 485 nm) to monitor β-sheet growth over time.
- Temperature Dependence: Perform assays at 25°C and 37°C to assess thermodynamic stability.
- Structural Validation:
- Transmission Electron Microscopy (TEM): Image amyloid fibril morphology.
- CD Spectroscopy: Quantify α-helix to β-sheet transitions (190–250 nm range).
- Controls: Include scrambled peptide sequences and untreated samples.
- Replicates: Use n ≥ 3 technical replicates to ensure statistical robustness .
How can contradictions in spectral data (e.g., HPLC retention times or NMR shifts) during characterization be resolved?
Level: Advanced
Answer:
- Chromatographic Artifacts:
- Epimer Separation: Adjust mobile phase pH or column temperature to resolve co-eluting epimers (e.g., using chiral columns like Chiralpak AD-H) .
- NMR Discrepancies:
- Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl3 to identify hydrogen bonding interactions.
- 2D NMR: Use HSQC-TOCSY to resolve overlapping proton signals.
- Cross-Validation: Confirm molecular weight via high-resolution mass spectrometry (HRMS) and compare with calculated [M+H]+ .
Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Space group: P21, Z = 4 | |
| HPLC | Column: C18, Retention time: 12.3 min | |
| 1H NMR (DMSO-d6) | δ 1.38 (s, 9H, Boc CH3) |
What strategies mitigate Boc group deprotection during synthetic steps?
Level: Advanced
Answer:
- Acid Sensitivity: Avoid trifluoroacetic acid (TFA) in early stages; use milder acids (e.g., HCl/dioxane) for selective deprotection.
- Temperature Control: Conduct reactions at 0–4°C to minimize premature cleavage.
- Monitoring: Track Boc stability via FT-IR (C=O stretch at ~1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
